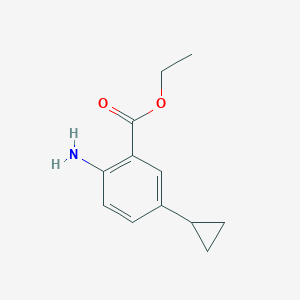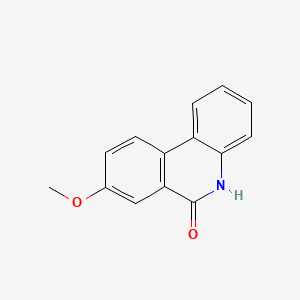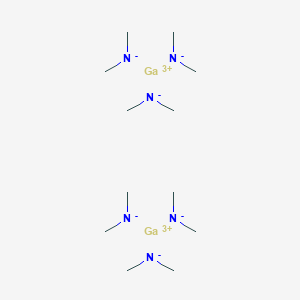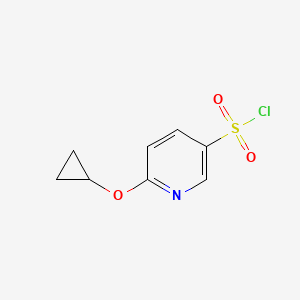
Ethyl2-amino-5-cyclopropylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-amino-5-cyclopropylbenzoate is an organic compound characterized by the presence of an ethyl ester group, an amino group, and a cyclopropyl group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-amino-5-cyclopropylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl benzoate, cyclopropylamine, and appropriate reagents for functional group transformations.
Nitration and Reduction: The benzoate core is first nitrated to introduce a nitro group, which is subsequently reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using reagents like ethanol and acid catalysts.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl2-amino-5-cyclopropylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced back to the amino group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Ethyl2-amino-5-cyclopropylbenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Ethyl2-amino-5-cyclopropylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to active sites, altering enzyme activity, or modulating receptor signaling. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
- Ethyl2-amino-4-cyclopropylbenzoate
- Ethyl2-amino-6-cyclopropylbenzoate
- Methyl2-amino-5-cyclopropylbenzoate
Comparison: this compound is unique due to the specific positioning of the cyclopropyl group on the benzoate core, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties in terms of stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-cyclopropylbenzoate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-9(8-3-4-8)5-6-11(10)13/h5-8H,2-4,13H2,1H3 |
Clave InChI |
ZVHFFRPROFJTQT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)


![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)


![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)

![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)

